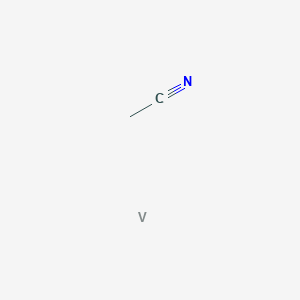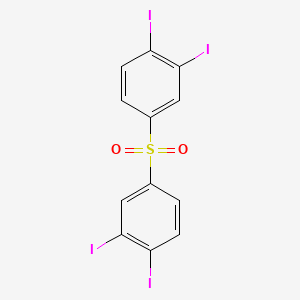
1,1'-Sulfonylbis(3,4-diiodobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfonylbis(3,4-diiodobenzene) is an organosulfur compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3,4-diiodobenzene) typically involves the iodination of a precursor compound, such as 3,4-diiodobenzene, followed by the introduction of a sulfonyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the iodination, followed by sulfonylation using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3,4-diiodobenzene) may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,1’-Sulfonylbis(3,4-diiodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,1’-Sulfonylbis(3,4-diiodobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-Sulfonylbis(3,4-diiodobenzene) involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
1,3-Diiodobenzene: A simpler compound with two iodine atoms on a benzene ring, lacking the sulfonyl group.
1,1’-Sulfonylbis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of iodine atoms.
Uniqueness
1,1’-Sulfonylbis(3,4-diiodobenzene) is unique due to the presence of both iodine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
特性
CAS番号 |
130367-99-6 |
|---|---|
分子式 |
C12H6I4O2S |
分子量 |
721.86 g/mol |
IUPAC名 |
4-(3,4-diiodophenyl)sulfonyl-1,2-diiodobenzene |
InChI |
InChI=1S/C12H6I4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H |
InChIキー |
NJFBIVPOHTXVGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)I)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




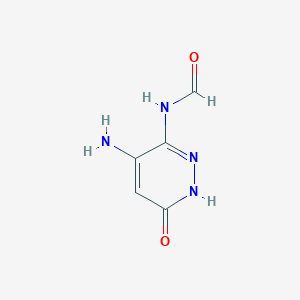
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
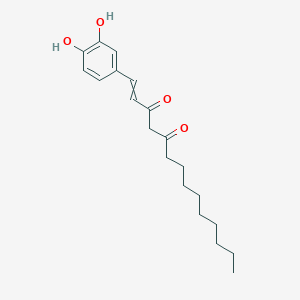
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
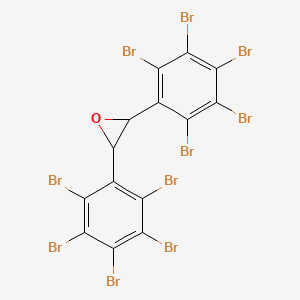



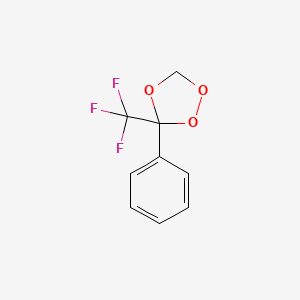
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
